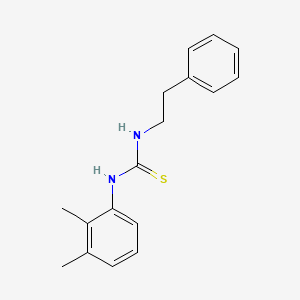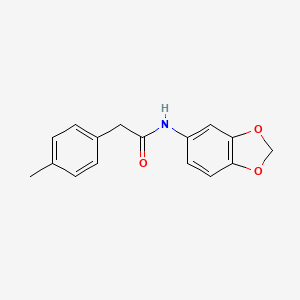
N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)acetamide, commonly known as MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic effects.
作用機序
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. The increased release of these neurotransmitters leads to a feeling of euphoria and increased sociability. MDMA also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
MDMA has been shown to have both biochemical and physiological effects on the body. The compound has been shown to increase heart rate, blood pressure, and body temperature. MDMA also causes the release of cortisol, a stress hormone, which can lead to increased anxiety and agitation. Studies have also shown that MDMA can cause long-term changes in brain chemistry, which may lead to cognitive and emotional problems.
実験室実験の利点と制限
MDMA has several advantages and limitations for use in lab experiments. The compound has been shown to be effective in the treatment of PTSD and other mental health disorders. However, the recreational use of MDMA has led to a lack of standardization in dosing and purity, which can make it difficult to conduct accurate experiments. Additionally, the potential for abuse and addiction makes it difficult to use MDMA in long-term studies.
将来の方向性
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of addiction. Studies have shown that MDMA may be effective in reducing drug cravings and increasing empathy, which could be useful in the treatment of addiction. Another area of interest is the potential use of MDMA in the treatment of social anxiety and other mental health disorders. Additionally, research is needed to better understand the long-term effects of MDMA on brain chemistry and behavior.
Conclusion
MDMA is a complex compound that has both potential therapeutic effects and potential for abuse and addiction. The compound has been the subject of scientific research due to its potential use in the treatment of PTSD, anxiety, and depression. While there are limitations to its use in lab experiments, there are several future directions for research on MDMA. Further research is needed to better understand the long-term effects of MDMA on brain chemistry and behavior.
合成法
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The reaction produces 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then converted to MDMA by the reaction with methylamine. The synthesis of MDMA is a complex process that requires specialized equipment and knowledge.
科学的研究の応用
MDMA has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that MDMA may be effective in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. The compound has also been studied for its potential use in couples therapy and for the treatment of autism.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)8-16(18)17-13-6-7-14-15(9-13)20-10-19-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKXDCTXFSWWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
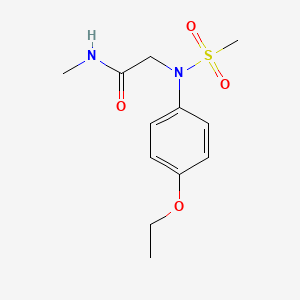
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
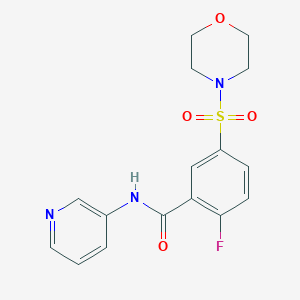
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

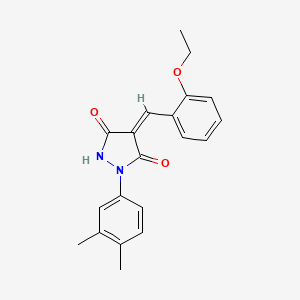

![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
